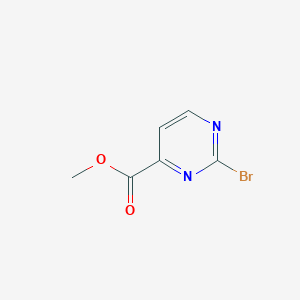

Methyl 2-bromopyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-bromopyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKFMNMNMOCFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743922 | |

| Record name | Methyl 2-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-78-8 | |

| Record name | Methyl 2-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-bromopyrimidine-4-carboxylate: A Comprehensive Technical Guide

<1>

Introduction

Methyl 2-bromopyrimidine-4-carboxylate is a highly functionalized heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its pyrimidine core is a common motif in numerous biologically active molecules. The strategic placement of a bromine atom at the 2-position and a methyl ester at the 4-position offers versatile handles for further chemical modifications, such as nucleophilic substitution and cross-coupling reactions.[1] This guide provides an in-depth exploration of the synthesis and characterization of this important intermediate, offering field-proven insights for researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and overall cost-effectiveness. A prevalent and reliable method involves a two-step process starting from the commercially available methyl 2-aminopyrimidine-4-carboxylate. This process includes a diazotization reaction followed by a Sandmeyer-type bromination.

Synthetic Pathway Overview

Caption: Synthetic route from methyl 2-aminopyrimidine-4-carboxylate.

Step 1: Diazotization of Methyl 2-aminopyrimidine-4-carboxylate

The initial step is the conversion of the primary aromatic amine in methyl 2-aminopyrimidine-4-carboxylate to a diazonium salt. This classic transformation is achieved by treating the starting material with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrobromic acid.[2][3]

The mechanism of diazotization begins with the formation of the nitrosonium ion from nitrous acid and the mineral acid.[2] This electrophilic species then reacts with the amino group on the pyrimidine ring to form an N-nitrosamine, which subsequently tautomerizes and eliminates water to yield the diazonium salt.[2]

Detailed Protocol:

-

In a reaction vessel equipped with a stirrer and a thermometer, dissolve methyl 2-aminopyrimidine-4-carboxylate in a suitable aqueous mineral acid (e.g., 48% HBr).

-

Cool the mixture to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction for Bromination

The Sandmeyer reaction is a well-established method for converting aryl diazonium salts into aryl halides using a copper(I) salt catalyst.[4][5] In this step, the freshly prepared diazonium salt is treated with copper(I) bromide.

The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4] A single electron transfer from the copper(I) catalyst to the diazonium salt results in the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired product.[4]

Detailed Protocol:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide mixture. Effervescence (release of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

The crude product can then be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and removal of the solvent under reduced pressure.

-

Purification is typically achieved by column chromatography on silica gel.

Alternative Synthetic Approaches

While the diazotization-Sandmeyer route is common, other methods for synthesizing similar pyrimidine carboxylates have been reported. For instance, the Minisci reaction, a type of homolytic alkoxycarbonylation, has been used for the synthesis of 5-halopyrimidine-4-carboxylic acid esters.[6] Another approach involves the direct bromination of a pyrimidine precursor followed by esterification.[1] However, controlling the regioselectivity of the bromination can be challenging.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons and the methyl ester protons are expected. The chemical shifts and coupling patterns will confirm the substitution pattern. A characteristic signal for the pyrimidine proton is expected around δ ~8.8 ppm.[1] |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the methyl carbon of the ester will be present. The carbon attached to the bromine will show a characteristic chemical shift. |

| Mass Spec. | The molecular ion peak corresponding to the molecular formula C₆H₅BrN₂O₂ should be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[1][7] |

| IR Spec. | A strong absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1700 cm⁻¹.[1] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol [1] |

| Appearance | Typically a solid at room temperature. |

| Solubility | Soluble in many common organic solvents. |

| Storage | Should be stored in a cool, dry place, protected from light and moisture to prevent hydrolysis of the ester and displacement of the bromine.[1] |

Experimental Workflow for Characterization

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

The synthesis and characterization of this compound are well-established processes that are crucial for its application in medicinal chemistry and drug discovery. The diazotization of methyl 2-aminopyrimidine-4-carboxylate followed by a Sandmeyer bromination represents a robust and reliable synthetic route. Careful control of reaction conditions, particularly temperature, is paramount for achieving high yields and purity. Comprehensive characterization using a suite of spectroscopic techniques is necessary to unequivocally confirm the structure and assess the purity of the final product. This guide provides a solid foundation for researchers and scientists working with this versatile and valuable chemical intermediate.

References

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

BYJU'S. Diazotization Reaction Mechanism. [Link]

-

UCLA Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]

- Google Patents. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

-

Wikipedia. Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

RSC Publishing. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B. [Link]

-

PubChemLite. This compound (C6H5BrN2O2). [Link]

-

HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

NIH. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]

- Google Patents.

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2-bromopyrimidine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-bromopyrimidine-4-carboxylate (CAS No: 1209459-78-8), a key building block in medicinal chemistry and drug discovery. The inherent reactivity of the brominated pyrimidine core, coupled with the synthetic handle of the methyl ester, makes this compound a valuable intermediate.[1] Unambiguous structural confirmation and purity assessment are paramount for its application in complex synthetic pathways. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in established spectroscopic principles. Detailed, field-proven experimental protocols for data acquisition are provided to ensure reproducibility and accuracy. This guide is intended for researchers, scientists, and professionals in drug development who leverage spectroscopic techniques for molecular characterization.

Introduction: The Imperative of Spectroscopic Validation

In the synthesis of novel chemical entities for pharmaceutical development, rigorous structural elucidation is a foundational requirement. The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, the unambiguous confirmation of the chemical identity of intermediates like this compound is critical. Spectroscopic techniques provide a detailed picture of the molecular framework, allowing for the verification of the desired product and the identification of any potential impurities. This guide will delve into the core spectroscopic methods used for the characterization of this important heterocyclic compound.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with its distinct electronic environment, gives rise to a unique spectroscopic fingerprint. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, the bromine atom at the 2-position, and the methyl carboxylate group at the 4-position all influence the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the two aromatic protons on the pyrimidine ring and the three protons of the methyl ester group. The electronegativity of the nitrogen atoms and the bromine substituent will cause the ring protons to be significantly deshielded, appearing at a lower field (higher ppm) than typical aromatic protons.[2]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.9 - 9.1 | Doublet (d) | ~5.0 |

| H-5 | ~7.8 - 8.0 | Doublet (d) | ~5.0 |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A |

Interpretation of the ¹H NMR Spectrum:

-

H-6 and H-5 Protons: The two protons on the pyrimidine ring (H-6 and H-5) are expected to appear as doublets due to coupling with each other (ortho-coupling). The H-6 proton, being adjacent to a nitrogen atom, is anticipated to be the most downfield signal. The coupling constant (³JHH) between these two protons is typically in the range of 4-6 Hz.[2]

-

-OCH₃ Protons: The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons to couple with, thus they will appear as a sharp singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The electron-withdrawing effects of the nitrogen atoms and the bromine will significantly influence the chemical shifts of the pyrimidine ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~163 - 166 |

| C-2 (C-Br) | ~158 - 161 |

| C-4 | ~155 - 158 |

| C-6 | ~150 - 153 |

| C-5 | ~125 - 128 |

| -OCH₃ | ~52 - 55 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbon of the ester carbonyl group is typically found in the downfield region of the spectrum.

-

Ring Carbons: The carbons of the pyrimidine ring will be deshielded due to the electronegative nitrogen atoms. The carbon directly attached to the bromine atom (C-2) is expected to be significantly downfield. The chemical shifts of the ring carbons are also influenced by the substituent effects.

-

Methyl Carbon: The carbon of the methyl ester group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Materials & Equipment:

-

This compound sample (5-10 mg)

-

High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, which is indicated by the sharpness and symmetry of the peaks.[4]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence (e.g., zg30).[3] Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.[3]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium |

| ~2950 - 2850 | Aliphatic C-H Stretch (-OCH₃) | Medium |

| ~1730 - 1710 | C=O Stretch (Ester) | Strong |

| ~1600 - 1550 | C=N Ring Stretch | Medium-Strong |

| ~1550 - 1450 | C=C Ring Stretch | Medium-Strong |

| ~1300 - 1100 | C-O Stretch (Ester) | Strong |

| ~850 - 750 | C-H Out-of-plane Bend | Strong |

| ~700 - 600 | C-Br Stretch | Medium |

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl stretch of the methyl ester.[1] The presence of the pyrimidine ring will be indicated by C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the C-Br stretch is expected at lower wavenumbers.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Materials & Equipment:

-

This compound sample (solid)

-

FTIR spectrometer with an ATR accessory

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans will improve the signal-to-noise ratio.[3]

-

Data Processing: The instrument software will automatically perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 216/218 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |

| 185/187 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 157/159 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 137 | [M - Br]⁺ | Loss of the bromine radical. |

Interpretation of the Mass Spectrum:

The key feature of the mass spectrum will be the molecular ion peak, which will appear as a pair of peaks of almost equal intensity at m/z 216 and 218, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The loss of the bromine atom is another expected fragmentation pathway.

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and thermally stable compounds.

Materials & Equipment:

-

This compound sample

-

High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate)

-

GC-MS system

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.

-

GC-MS Setup: Set the GC parameters (e.g., column type, temperature program, carrier gas flow rate) and MS parameters (e.g., ionization mode - typically Electron Ionization at 70 eV, mass range).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum for that peak and identify the molecular ion and major fragment ions.[5]

Integrated Spectroscopic Workflow

The synergistic use of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound. The following diagram illustrates the logical flow of this integrated approach.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 2-bromopyrimidine-4-carboxylate" chemical properties and reactivity

An In-depth Technical Guide to Methyl 2-bromopyrimidine-4-carboxylate: Properties, Reactivity, and Synthetic Protocols

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a pyrimidine core functionalized with a reactive bromine atom at the 2-position and a versatile methyl ester at the 4-position, this compound serves as a key intermediate for constructing complex molecular architectures.[1] Its strategic importance lies in the dual reactivity of its functional groups; the C2-bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, while the C4-ester provides a site for further modification, such as hydrolysis and amidation.[1] This guide offers a comprehensive overview of the compound's physicochemical properties, core reactivity, and detailed, field-proven protocols for its application in key synthetic transformations, intended for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Safety Profile

A thorough understanding of the compound's physical properties and safety requirements is essential for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1209459-78-8 | [1][2][3] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][4] |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | Pale yellow solid powder | [5] |

| Melting Point | 55 - 56 °C | [5] |

| Solubility | Soluble in common organic solvents like DMF, THF | [1] |

| Purity | Typically supplied at ≥95% purity | [1] |

Spectroscopic Data

While detailed spectra are lot-specific, the following are characteristic spectroscopic features for structural confirmation:

-

¹H NMR: Protons on the pyrimidine ring typically appear as distinct signals in the aromatic region (δ 8.0-9.0 ppm), with the methyl ester protons appearing as a singlet around δ 3.9-4.1 ppm.

-

¹³C NMR: Resonances for the pyrimidine ring carbons, the carbonyl carbon of the ester, and the methyl carbon are expected in their characteristic regions.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+ being prominent.

Safety and Handling

This compound requires careful handling due to its potential health effects.

-

Hazard Statements:

-

Precautionary Measures:

-

Storage Conditions:

Synthesis Overview

The synthesis of this compound typically involves multi-step sequences starting from simpler pyrimidine precursors. A common and classical approach involves the bromination of a suitable pyrimidine-4-carboxylic acid derivative, followed by esterification.[1] For instance, starting from 5-bromopyrimidine-4-carboxylic acid, the acid can be converted to its more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride, which is then reacted with methanol to yield the final methyl ester product.[1] Optimization of these routes often focuses on controlling temperature during bromination to minimize side reactions and selecting appropriate solvents to enhance reaction rates.[1]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is derived from its susceptibility to a range of chemical transformations, primarily centered around the C2-bromine atom.

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyrimidine ring and the C-Br bond make this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[1]

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester.[8]

-

Mechanism Insight: The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) catalyst. The crucial transmetalation step, where the organic group is transferred from boron to palladium, is facilitated by a base (e.g., K₂CO₃, K₃PO₄).[9] The base activates the boronic acid, making the organic moiety more nucleophilic. Reductive elimination from the resulting palladium complex yields the 2-arylpyrimidine product and regenerates the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

-

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio, 10 mL).

-

Reaction: Heat the mixture with vigorous stirring at 80-100°C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the 2-arylpyrimidine product.

-

This reaction facilitates the formation of a C(sp²)-C(sp) bond between the pyrimidine ring and a terminal alkyne.[10] It uniquely employs a dual-catalyst system of palladium and copper(I).[10]

-

Mechanism Insight: The reaction involves two interconnected catalytic cycles.[11] In the palladium cycle, oxidative addition of the C-Br bond to Pd(0) occurs. In the copper cycle, the amine base deprotonates the terminal alkyne, which then coordinates to the copper(I) salt (e.g., CuI) to form a copper acetylide intermediate.[12] This highly reactive species undergoes transmetalation to the palladium complex, followed by reductive elimination to yield the 2-alkynylpyrimidine and regenerate the catalysts.[11]

-

Experimental Protocol: Sonogashira Coupling

-

Setup: To a Schlenk flask under argon, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

-

Reagent Addition: Add a degassed solvent such as THF or DMF (10 mL), followed by an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol, 3.0 equiv). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Remove the solvent in vacuo and purify the crude product by flash column chromatography.

-

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling the aryl bromide with primary or secondary amines.[13] This transformation has revolutionized the synthesis of arylamines.[13]

-

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the pyrimidine bromide to a Pd(0) complex.[13] The resulting Pd(II) complex coordinates with the amine. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu) is critical for deprotonating the coordinated amine, forming a palladium amide complex.[14] Reductive elimination from this complex furnishes the 2-aminopyrimidine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[15] Bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step and prevent side reactions.[15]

Caption: Workflow for the Buchwald-Hartwig amination catalytic cycle.

-

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 0.04 mmol, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv).

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv). Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.

-

Reaction: Seal the vial and heat the mixture to 80-110°C with stirring. Monitor the reaction by LC-MS.

-

Work-up: Upon completion (typically 6-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the resulting residue by silica gel chromatography to isolate the desired 2-aminopyrimidine derivative.

-

Nucleophilic Aromatic Substitution (SNA_r)

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2 position towards nucleophilic attack, allowing the displacement of the bromide leaving group. This provides a direct, metal-free pathway to introduce various heteroatom nucleophiles.

-

Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the bromide ion is expelled, restoring aromaticity and yielding the substituted product. The rate of this reaction is enhanced by the strong electron-withdrawing character of the pyrimidine ring.

-

General Protocol: Nucleophilic Aromatic Substitution

-

Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in a suitable polar aprotic solvent like DMF or DMSO (10 mL).

-

Reagent Addition: Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a secondary amine, 1.2-1.5 equiv). If the nucleophile is added as a salt, it can be added directly. If it is a neutral species like an amine, an additional base may be required.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 100°C, depending on the nucleophilicity of the attacking species. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate. Purify the crude material by column chromatography or recrystallization.

-

Conclusion

This compound stands out as a highly functionalized and synthetically versatile heterocyclic compound. Its capacity to undergo a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, makes it an invaluable precursor for the synthesis of novel compounds, particularly in the pursuit of new pharmaceutical agents.[1] The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this powerful chemical building block.

References

-

This compound (C6H5BrN2O2). PubChemLite. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. [Link]

-

This compound. Chemspace. [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

-

The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. MDPI. [Link]

-

Methyl 2-chloropyrimidine-4-carboxylate | C6H5ClN2O2. PubChem. [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

- Preparation method of 2-methyl-4-bromopyridine.

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

Sources

- 1. This compound|CAS 1209459-78-8 [benchchem.com]

- 2. This compound [synhet.com]

- 3. This compound - C6H5BrN2O2 | CSSS00010191242 [chem-space.com]

- 4. PubChemLite - this compound (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. acrospharma.co.kr [acrospharma.co.kr]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

"Methyl 2-bromopyrimidine-4-carboxylate" CAS number and molecular structure

An In-Depth Technical Guide to Methyl 2-bromopyrimidine-4-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, molecular structure, key reactive characteristics, and its significant applications in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery, offering field-proven insights into the strategic use of this versatile intermediate. We will explore its role in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs), supported by exemplary protocols and authoritative references.

Core Compound Identification and Physicochemical Properties

This compound is a high-value brominated pyrimidine derivative that functions as a multi-functional intermediate for a vast array of chemical transformations.[1] Its structure is characterized by a pyrimidine ring substituted with a bromine atom at the 2-position and a methyl ester group at the 4-position.[1] This unique arrangement of functional groups provides two distinct and orthogonal sites for chemical modification, making it an exceptionally valuable scaffold in synthetic chemistry.

The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, while the ester group offers a site for hydrolysis or amidation, enabling extensive molecular diversification.[1]

Molecular Structure

Caption: Molecular structure of this compound.

Data Summary

| Property | Value | Source |

| CAS Number | 1209459-78-8 | [1][2][3] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][4] |

| Molecular Weight | 217.02 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | COC(=O)C1=NC(=NC=C1)Br | [4] |

| InChIKey | OAKFMNMNMOCFFO-UHFFFAOYSA-N | [1][4] |

| Predicted XlogP | 1.4 | [1][4] |

| Monoisotopic Mass | 215.95345 Da | [4] |

| Appearance | Solid (Typical) | N/A |

| Purity | ≥99% (Typical) | [1] |

Synthesis, Reactivity, and Strategic Applications

The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in a wide range of FDA-approved drugs for oncology, infectious diseases, and neurological disorders.[5][6] this compound leverages this privileged structure, offering chemists a reliable starting point for constructing complex molecules.

Core Reactivity

The synthetic utility of this compound stems from the differential reactivity of its two primary functional groups.

-

C2-Bromine Atom : The electron-deficient nature of the pyrimidine ring makes the bromine atom at the 2-position an excellent leaving group in nucleophilic aromatic substitution and a prime substrate for various metal-catalyzed cross-coupling reactions. This site is commonly targeted for Suzuki, Stille, and Negishi couplings, allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl substituents.[1] This is the primary pathway for building molecular complexity and exploring structure-activity relationships (SAR).

-

C4-Methyl Ester : The methyl ester at the 4-position provides a secondary point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or subjected to other transformations. This versatility is crucial for modulating properties like solubility, metabolic stability, and target engagement.[1]

Caption: Role in a typical drug discovery workflow.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical utility of this compound, the following section provides a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental for creating C-C bonds and is a cornerstone of modern medicinal chemistry.

Objective: To synthesize Methyl 2-(4-methoxyphenyl)pyrimidine-4-carboxylate.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium Carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of dioxane. Causality Note: Pre-forming the catalyst complex in situ can improve reaction efficiency and reproducibility.

-

Reaction Setup: Evacuate and backfill the main reaction flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. Causality Note: The palladium(0) active species is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.

-

Solvent and Catalyst Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) to the flask via syringe. Add the pre-mixed catalyst solution to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Storage Conditions: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere to prevent degradation. [1]* Usage: This product is intended for Research Use Only (RUO) and is not for human or veterinary use. [1]

Conclusion

This compound is a strategically important and highly versatile chemical intermediate. Its dual reactive sites—the C2-bromine for cross-coupling and the C4-ester for further modification—provide a robust platform for the synthesis of complex molecular architectures. Its proven applicability in the development of kinase inhibitors and other potential therapeutics underscores its value to the drug discovery and development community. Understanding its properties, reactivity, and handling is essential for any scientist looking to leverage the power of the pyrimidine scaffold in their research endeavors.

References

-

This compound - C6H5BrN2O2. Chemspace. [Link]

- Preparation method of 2-methyl-5-bromopyrimidine.

-

This compound (C6H5BrN2O2). PubChemLite. [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

2-Bromopyrimidine: Your Key Intermediate for Pharmaceutical Synthesis and Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link]

Sources

- 1. This compound|CAS 1209459-78-8 [benchchem.com]

- 2. chem-space.com [chem-space.com]

- 3. This compound | 1209459-78-8 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Chemist's Compass: A Technical Guide to Methyl 2-bromopyrimidine-4-carboxylate as a Versatile Intermediate

Foreword: The Unseen Architect in Modern Drug Discovery

In the intricate tapestry of modern medicinal chemistry, certain molecules, while not active pharmaceutical ingredients themselves, serve as the pivotal threads from which complex therapeutic agents are woven. Methyl 2-bromopyrimidine-4-carboxylate (CAS No: 1209459-78-8) is a prime example of such a crucial synthetic intermediate.[1] Its unassuming structure, a pyrimidine ring functionalized with a reactive bromine atom and a versatile methyl ester, belies its significant role as a high-value building block in the synthesis of novel therapeutics and functional materials.[1] This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its strategic application in key bond-forming reactions, offering researchers and drug development professionals a comprehensive resource to unlock its full synthetic potential.

Core Characteristics: A Profile of this compound

A thorough understanding of a synthetic intermediate's properties is fundamental to its effective application. Herein lies a summary of the key physicochemical characteristics of this compound.

| Property | Value | Source |

| CAS Number | 1209459-78-8 | [1] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |

Spectroscopic Signature:

-

¹H NMR: Resonances in the aromatic region for the pyrimidine protons and a singlet for the methyl ester protons.

-

¹³C NMR: Signals corresponding to the pyrimidine ring carbons (with the carbon attached to the bromine being significantly deshielded), the carboxyl carbon, and the methyl carbon.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

The Genesis: A Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves the synthesis of the corresponding 2-chloro derivative, followed by a halogen exchange reaction.

Synthesis of Methyl 2-chloropyrimidine-4-carboxylate

The precursor, methyl 2-chloropyrimidine-4-carboxylate, can be synthesized from 2-chloropyrimidine-4-carboxylic acid.[1]

Experimental Protocol:

-

Acid Chloride Formation: 2-chloropyrimidine-4-carboxylic acid (1 equivalent) is dissolved in dichloromethane (DCM) containing a catalytic amount of dimethylformamide (DMF). Oxalyl chloride (1.5 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for 2 hours.

-

Esterification: The reaction mixture is concentrated under reduced pressure. The residue is then added dropwise to anhydrous methanol, pre-cooled in an ice bath. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up and Isolation: The solvent is removed under reduced pressure to yield methyl 2-chloropyrimidine-4-carboxylate, which can be used in the next step without further purification.

Halogen Exchange: From Chloro to Bromo

The conversion of the 2-chloro to the 2-bromo derivative is a key step. This can be achieved using a solution of hydrogen bromide in an acidic solvent, such as glacial acetic acid.[2][3]

Experimental Protocol:

-

Reaction Setup: Methyl 2-chloropyrimidine-4-carboxylate (1 equivalent) is dissolved in a solution of hydrogen bromide in glacial acetic acid (e.g., 30 wt%).

-

Reaction Conditions: The mixture is stirred at 30°C for approximately 90 minutes, followed by a brief period of reflux (around 15 minutes) to drive the reaction to completion.

-

Work-up and Purification: The reaction mixture is cooled and poured onto ice. The aqueous solution is then extracted with a suitable organic solvent, such as diethyl ether. The organic layer is washed with an aqueous solution of sodium carbonate and then with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound. The crude product can be further purified by column chromatography or recrystallization.

Caption: Synthetic workflow for this compound.

Reactivity and Key Transformations: The Art of Bond Formation

The synthetic utility of this compound lies in the reactivity of its two functional groups: the C2-bromine atom, which is an excellent handle for palladium-catalyzed cross-coupling reactions, and the C4-methyl ester, which can be readily hydrolyzed or converted to other functionalities.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl partners.[4] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used.

-

Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphines often give the best results.

-

Base: A base is required to activate the boronic acid for transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Comparative Data for Suzuki-Miyaura Coupling:

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | ~70-85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | ~80-95 |

| 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | DMF/H₂O | 80 | ~65-80 |

| (Yields are representative and may vary based on specific reaction conditions and scale.) |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, enabling the introduction of primary and secondary amines at the C2 position of the pyrimidine ring.[5] This reaction has become indispensable in medicinal chemistry for the synthesis of arylamines.

Causality Behind Experimental Choices:

-

Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are essential. The choice of ligand is critical, with bulky, electron-rich ligands such as XPhos, SPhos, and BINAP often providing superior results, especially for less reactive amines.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

-

Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically employed.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Representative Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equivalents).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

-

Reaction: Heat the mixture to 80-110°C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Comparative Data for Buchwald-Hartwig Amination:

| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Aniline | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ | Toluene | 110 | ~75-90 |

| Morpholine | Pd₂(dba)₃ (1.5) / XPhos (3) | NaOtBu | Toluene | 100 | ~80-95 |

| Benzylamine | Pd(OAc)₂ (2) / BINAP (3) | K₃PO₄ | 1,4-Dioxane | 100 | ~70-85 |

| (Yields are representative and may vary based on specific reaction conditions and scale.) |

Safety and Handling: A Researcher's Responsibility

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:

-

Causes skin irritation (H315).[6]

-

Causes serious eye irritation (H319).[6]

-

May cause respiratory irritation (H335).[6]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[6]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

Conclusion: A Versatile Tool for Future Discoveries

This compound has established itself as a valuable and versatile intermediate in the synthetic chemist's toolbox. Its dual functionality allows for the strategic and efficient construction of complex molecular architectures, particularly in the realm of drug discovery. A comprehensive understanding of its synthesis, properties, and reactivity, as outlined in this guide, empowers researchers to leverage this key building block in the development of the next generation of therapeutic agents and advanced materials.

References

- 1. methyl 2-chloropyrimidine-4-carboxylate | 149849-94-5 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. aksci.com [aksci.com]

The Strategic Core: A Technical Guide to Methyl 2-bromopyrimidine-4-carboxylate Derivatives and Analogues for Drug Discovery

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its presence in the natural architecture of nucleic acids (cytosine, thymine, and uracil) has made it a privileged structure in the design of therapeutic agents that can modulate fundamental biological processes.[1] This guide delves into the technical intricacies of a particularly versatile building block: Methyl 2-bromopyrimidine-4-carboxylate . We will explore its synthesis, reactivity, and the strategic derivatization that unlocks a diverse chemical space of potent and selective modulators of disease-relevant targets, particularly protein kinases.

The Core Moiety: Physicochemical Properties and Synthetic Strategy

This compound (C₆H₅BrN₂O₂) is a bifunctional molecule primed for divergent synthesis.[2] The electron-deficient nature of the pyrimidine ring, further influenced by the electron-withdrawing carboxylate group, activates the C2-position for nucleophilic aromatic substitution. The bromine atom at this position serves as an excellent leaving group and a handle for transition-metal-catalyzed cross-coupling reactions. Concurrently, the methyl ester at the C4-position provides a site for amide bond formation, enabling the introduction of a vast array of functional groups.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrN₂O₂ | [2] |

| Molecular Weight | 217.02 g/mol | [2] |

| Appearance | White to off-white solid | |

| CAS Number | 1209459-78-8 |

Proposed Synthesis of the Core: A Multi-step Approach

A robust synthesis of this compound can be envisioned starting from readily available precursors, such as mucobromic acid and acetamidine, or through the functionalization of a pre-formed pyrimidine ring. A plausible and scalable route involves the diazotization and subsequent bromination of a 2-aminopyrimidine precursor.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Amino-pyrimidine-4-carboxylic acid

This initial step can be achieved through the condensation of a suitable three-carbon precursor with guanidine.

Step 2: Esterification of 2-Amino-pyrimidine-4-carboxylic acid

The carboxylic acid is converted to its methyl ester to protect it during the subsequent bromination step and to provide the desired functionality in the final product.

-

To a suspension of 2-amino-pyrimidine-4-carboxylic acid (1.0 eq) in methanol (10 vol), slowly add thionyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

The resulting solid can be neutralized with a saturated solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then dried and concentrated to yield methyl 2-aminopyrimidine-4-carboxylate.

Step 3: Diazotization and Bromination

The key transformation of the 2-amino group to a bromo group is achieved via a Sandmeyer-type reaction.[3][4]

-

Suspend methyl 2-aminopyrimidine-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution, allowing for the evolution of nitrogen gas.

-

After the addition is complete, warm the reaction mixture to room temperature and stir for an additional 2-3 hours.

-

The product can be extracted with an organic solvent, washed, dried, and purified by column chromatography to afford this compound.

Strategic Derivatization: Unlocking Chemical Diversity

The true utility of this compound lies in its capacity for selective modification at two key positions. This allows for a modular approach to library synthesis, exploring structure-activity relationships (SAR) in a systematic manner.

Modification at the C2-Position: The Power of Cross-Coupling

The 2-bromo substituent is a versatile handle for introducing a wide range of aryl, heteroaryl, and alkyl groups via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These reactions are fundamental in modern medicinal chemistry for their broad functional group tolerance and reliable bond formation.[5][6]

The Suzuki-Miyaura coupling is a powerful method for introducing diverse aromatic and heteroaromatic moieties. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

To a degassed mixture of this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) in a solvent system such as 1,4-dioxane/water (4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The Stille coupling offers a complementary approach, particularly when the corresponding boronic acids are unstable or difficult to prepare. It utilizes organostannanes as the coupling partners.

Experimental Protocol: Stille Coupling of this compound

-

In a flame-dried flask under an inert atmosphere, combine this compound (1.0 eq), the organostannane reagent (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable solvent such as toluene or DMF.

-

Heat the reaction mixture at 90-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, the reaction mixture is cooled and can be worked up by partitioning between an organic solvent and an aqueous solution of potassium fluoride to remove the tin byproducts.

-

The organic layer is then dried, concentrated, and the product purified by chromatography.

Modification at the C4-Position: Amide Bond Formation

The methyl ester at the C4-position is readily converted to an amide, allowing for the introduction of a diverse array of amines. This is a critical step in tuning the physicochemical properties and biological activity of the final compounds. The synthesis typically proceeds via hydrolysis of the ester to the carboxylic acid, followed by amide coupling.

Experimental Protocol: Amide Coupling at the C4-Position

Step 1: Hydrolysis of the Methyl Ester

-

Dissolve the Methyl 2-substituted-pyrimidine-4-carboxylate derivative in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the carboxylic acid product with an organic solvent.

Step 2: Amide Coupling

-

To a solution of the 2-substituted-pyrimidine-4-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent like DMF or CH₂Cl₂, add a coupling agent (e.g., HATU, HOBt/EDC, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).[7]

-

Stir the reaction at room temperature for 4-12 hours.

-

The reaction is typically quenched with water, and the product is extracted with an organic solvent.

-

The crude amide is then purified by chromatography or recrystallization.

Structure-Activity Relationship (SAR) and Biological Applications

Derivatives of the pyrimidine core are well-represented in the landscape of approved drugs and clinical candidates, particularly as kinase inhibitors.[8] The strategic modifications at the C2 and C4 positions of the this compound scaffold allow for the fine-tuning of interactions with the target protein.

Case Study: Pyrimidine-Based Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and immunology. Many potent kinase inhibitors feature a 2-aminopyrimidine or a related scaffold that forms key hydrogen bonds with the hinge region of the kinase active site. The substituent at the C4-position often extends into the solvent-exposed region, influencing solubility and other pharmacokinetic properties.

The following table presents a selection of pyrimidine-based kinase inhibitors and their reported potencies, illustrating the impact of structural modifications on biological activity.

| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |

| Alisertib (MLN8237) | Aurora A | 1.2 | [5] |

| Barasertib (AZD1152) | Aurora B | 0.37 | [5] |

| Compound 13 (from Chi et al.) | Aurora A | < 200 (inhibition of proliferation in SCLC cells) | [6][9][10] |

| A pyrazolo[1,5-a]pyrimidine derivative (6t) | CDK2 | 90 | [1] |

| A pyrazolo[1,5-a]pyrimidine derivative (6s) | TRKA | 450 | [1] |

| LEI-401 | NAPE-PLD | pIC₅₀ = 7.14 (nanomolar potency) |

Note: The IC₅₀ values are for the specified targets and may vary depending on the assay conditions. This table is for illustrative purposes to highlight the potency of pyrimidine derivatives.

The data clearly indicates that subtle changes to the substituents on the pyrimidine ring can lead to significant differences in potency and selectivity. For instance, the development of LEI-401 as a potent NAPE-PLD inhibitor involved extensive SAR studies on a pyrimidine-4-carboxamide scaffold.

Visualizing the Synthetic Strategy and Logic

To better illustrate the synthetic workflow and the logic behind the derivatization strategy, the following diagrams are provided.

Caption: Synthetic workflow for the preparation and derivatization of this compound.

Caption: Logic diagram illustrating the structure-activity relationship (SAR) strategy for derivatizing the core molecule.

Conclusion and Future Directions

This compound is a high-value intermediate that provides a flexible and powerful platform for the synthesis of novel bioactive molecules. The orthogonal reactivity of its two functional groups allows for the systematic exploration of chemical space, a critical aspect of modern drug discovery. The insights provided in this guide, from synthetic protocols to SAR considerations, are intended to empower researchers to leverage this versatile scaffold in their quest for new and improved therapeutics. Future work in this area will likely focus on the development of more efficient and sustainable synthetic methods, as well as the application of this core in the design of inhibitors for novel biological targets beyond protein kinases.

References

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Europe PMC. [Link]

-

Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). PubMed. [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). Europe PMC. [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020). ACS Publications. [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA Chemistry and Biochemistry. [Link]

- CN104974082A - Preparation method of 2-methyl-4-bromopyridine. (n.d.).

- CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine. (n.d.).

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.).

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

-

Amide Coupling in Medicinal Chemistry. (n.d.). HepatoChem. [Link]

-

Diazotisation-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. (2025). ResearchGate. [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

-

Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. (n.d.). National Institutes of Health. [Link]

-

Aliphatic Amines Unlocked for Selective Transformations through Diazotization. (2024). National Institutes of Health. [Link]

-

Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (n.d.). Royal Society of Chemistry. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

This compound. (n.d.). PubChemLite. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Diazotisation [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

A Medicinal Chemist's Guide to Methyl 2-bromopyrimidine-4-carboxylate: A Cornerstone for Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic intermediates, Methyl 2-bromopyrimidine-4-carboxylate has emerged as a particularly versatile and powerful scaffold. This technical guide provides an in-depth analysis of its intrinsic chemical properties, synthetic accessibility, and its multifaceted role in the generation of diverse compound libraries targeting a wide array of diseases. We will explore its application in cornerstone chemical transformations, such as palladium-catalyzed cross-coupling reactions, and its integral role in constructing the core of numerous biologically active agents, including kinase inhibitors and antiviral compounds. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging this key intermediate for accelerated drug discovery.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged heterocyclic motif, forming the core structure of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1] This fundamental biological relevance has inspired chemists to explore pyrimidine derivatives as therapeutic agents for decades. Their ability to engage in hydrogen bonding and π-stacking interactions makes them ideal for targeting biological macromolecules. Consequently, the pyrimidine scaffold is a common feature in a multitude of approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3]

This compound (CAS: 1209459-78-8) represents a highly functionalized and strategically designed pyrimidine derivative that has gained significant traction in pharmaceutical research.[4] Its value lies in the orthogonal reactivity of its two key functional groups: a reactive bromine atom at the 2-position and a modifiable methyl ester at the 4-position.[4] This dual functionality allows for sequential and controlled diversification, making it an exemplary building block for constructing complex molecular architectures and for systematic structure-activity relationship (SAR) studies.[4][5]

Physicochemical Properties

A thorough understanding of a building block's properties is essential for its effective application. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1209459-78-8 | [4][6][7] |

| Molecular Formula | C₆H₅BrN₂O₂ | [4][8] |

| Molecular Weight | 217.02 g/mol | [4][7] |

| Appearance | Solid | [4] |

| Purity | Typically ≥99% | [4] |

| Predicted LogP | 1.03 - 1.81 | [4] |

| SMILES | COC(=O)C1=NC(=NC=C1)Br | [8] |

| InChI | InChI=1S/C6H5BrN2O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3 | [8] |

Note: LogP values are predicted and can vary based on the calculation method.

Synthesis and Availability

The utility of a building block is directly tied to its accessibility. This compound can be synthesized through several established routes. A common laboratory approach involves the bromination of a suitable pyrimidine precursor, followed by esterification.[4] For instance, starting from orotic acid, a two-step process involving conversion to the corresponding 2,4-dichloropyrimidine followed by regioselective substitution and subsequent functional group manipulation can be employed.[5] The availability of starting materials like 2-aminopyrimidine derivatives also provides viable synthetic pathways.[9]

Due to its increasing demand in medicinal chemistry, this compound is readily available from various commercial suppliers, ensuring a consistent and reliable source for research and development activities.[4]

The Synthetic Versatility of this compound

The power of this intermediate lies in its capacity to undergo a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds. The bromine atom at the C2 position and the ester at the C4 position serve as versatile handles for molecular elaboration.[4]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|CAS 1209459-78-8 [benchchem.com]

- 5. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [synhet.com]

- 7. This compound - [sigmaaldrich.com]

- 8. PubChemLite - this compound (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 9. 2-Bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

The Strategic Synthesis and Application of Methyl 2-bromopyrimidine-4-carboxylate: A Technical Guide for Researchers

An In-Depth Review of a Versatile Building Block in Modern Drug Discovery

Methyl 2-bromopyrimidine-4-carboxylate stands as a pivotal intermediate for scientists and professionals in drug development, offering a versatile scaffold for the synthesis of a myriad of biologically active molecules. Its strategic importance lies in the reactive nature of the pyrimidine core, substituted with a bromine atom amenable to a variety of cross-coupling reactions and a methyl ester group that can be readily modified. This guide provides a comprehensive overview of its synthesis, reactivity, and its notable applications in the creation of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1209459-78-8 | [1] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | White to off-white solid | Vendor Information |

| Melting Point | Not available | |